
5''-Fluoro-2''-hydroxy-3''-nitropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone is an aromatic hydroxy ketone with the molecular formula C9H8FNO4 and a molecular weight of 213.163 . This compound is known for its unique structural features, including a fluorine atom, a hydroxyl group, and a nitro group attached to a propiophenone backbone. It is primarily used in research and experimental applications.
Vorbereitungsmethoden
The synthesis of 5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone typically involves the nitration of 5-fluoro-2-hydroxy-acetophenone . The reaction conditions for this process include the use of nitrating agents such as nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the aromatic ring.
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the laboratory synthesis route provides a reliable method for obtaining this compound in sufficient quantities for experimental use.
Analyse Chemischer Reaktionen
5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as catalytic hydrogenation or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction, nucleophiles like sodium methoxide for substitution, and strong oxidizing agents for oxidation. The major products formed from these reactions include 5’‘-amino-2’‘-hydroxy-3’'-nitropropiophenone, substituted derivatives, and oxidized ketones.
Wissenschaftliche Forschungsanwendungen
5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target proteins. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone include:
5’‘-Fluoro-2’‘-hydroxy-3’'-nitroacetophenone: This compound has a similar structure but with an acetophenone backbone instead of a propiophenone backbone.
4’‘-Fluoro-2’‘-hydroxy-3’'-nitroacetophenone: Another similar compound with the fluorine atom in a different position on the aromatic ring.
5’‘-Chloro-2’‘-hydroxy-3’'-nitropropiophenone: This compound has a chlorine atom instead of a fluorine atom, affecting its reactivity and properties.
The uniqueness of 5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
288401-12-7 |
|---|---|
Molekularformel |
C9H8FNO4 |
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
1-(5-fluoro-2-hydroxy-3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H8FNO4/c1-2-8(12)6-3-5(10)4-7(9(6)13)11(14)15/h3-4,13H,2H2,1H3 |
InChI-Schlüssel |
HDJYGWRCVVXLEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




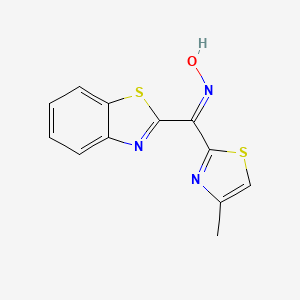
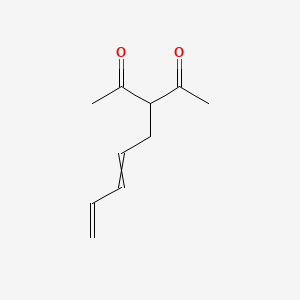
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
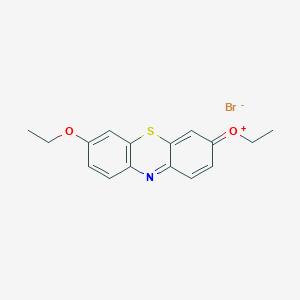
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
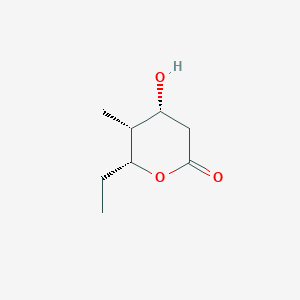
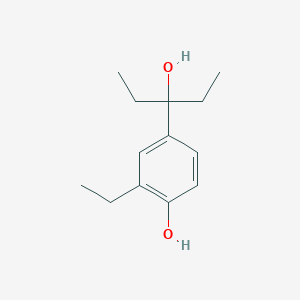

![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)

